Product packaging for Dimethyl 2-(6-chloropyrazin-2-yl)malonate(Cat. No.:CAS No. 1820642-22-5)

Dimethyl 2-(6-chloropyrazin-2-yl)malonate

Cat. No.: B2815721
CAS No.: 1820642-22-5
M. Wt: 244.63
InChI Key: PLPGWGAAJSDOOO-UHFFFAOYSA-N
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Description

Contextualization of Pyrazine-Containing Molecules in Contemporary Chemical Research

Pyrazine (B50134), a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a core structure in a vast number of biologically active compounds. researchgate.net The pyrazine nucleus is a key pharmacophore in several approved drugs, exhibiting a wide range of therapeutic activities including anticancer, antiviral, and antibacterial properties. researchgate.net This prevalence in medicinal chemistry has spurred considerable research into the synthesis and functionalization of pyrazine derivatives, as chemists seek to develop new therapeutic agents with improved efficacy and novel mechanisms of action.

Significance of Malonate Derivatives as Versatile Synthetic Building Blocks

Malonic acid and its ester derivatives, such as dimethyl malonate, are cornerstone reagents in organic synthesis. The presence of a methylene (B1212753) group flanked by two carbonyl groups imparts a high degree of acidity to the alpha-protons, facilitating the formation of a stabilized carbanion. This nucleophilic character allows for a wide array of chemical transformations, most notably in the malonic ester synthesis for the preparation of substituted carboxylic acids. nih.gov Furthermore, malonate derivatives are crucial precursors for the synthesis of a variety of heterocyclic compounds through condensation and cyclization reactions. nih.gov Their ability to introduce a two-carbon unit with versatile functional handles makes them indispensable tools for carbon-carbon bond formation.

Role of Halogenated Heterocycles in Facilitating Organic Transformations

Halogenated heterocycles are pivotal intermediates in organic synthesis due to the reactivity of the carbon-halogen bond. masterorganicchemistry.com The presence of a halogen atom, such as chlorine, on a heterocyclic ring activates the molecule towards various transformations. masterorganicchemistry.com Halogenated pyrazines, in particular, are susceptible to nucleophilic aromatic substitution (SNAr) reactions, where the halogen acts as a leaving group. researchgate.netopenstax.org This reactivity is further enhanced by the electron-withdrawing nature of the pyrazine ring itself. researchgate.net This allows for the introduction of a wide range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based substituents, providing a powerful strategy for the diversification of the heterocyclic core.

Overview of the Chemical Compound's Strategic Utility as an Intermediate in Fine Chemical and Pharmaceutical Synthesis

Dimethyl 2-(6-chloropyrazin-2-yl)malonate is a bifunctional intermediate that strategically combines the aforementioned chemical motifs. The probable synthetic route to this compound involves a nucleophilic aromatic substitution reaction between 2,6-dichloropyrazine (B21018) and the enolate of dimethyl malonate. In this reaction, one of the chlorine atoms on the pyrazine ring is displaced by the malonate nucleophile.

The strategic utility of this compound lies in its potential for subsequent chemical modifications at two distinct sites:

The Malonate Moiety: The active methylene proton of the malonate group can be deprotonated to form a nucleophile, which can then be alkylated or acylated to introduce new substituents. Furthermore, the ester groups can be hydrolyzed and decarboxylated to yield a substituted acetic acid derivative, or they can participate in cyclization reactions to form new heterocyclic rings.

The Chloropyrazine Moiety: The remaining chlorine atom on the pyrazine ring can serve as a handle for further functionalization. It can be displaced by another nucleophile in a second SNAr reaction or participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds.

This dual reactivity makes this compound a valuable precursor for the synthesis of a diverse array of complex molecules with potential applications in the pharmaceutical and fine chemical industries. It provides a modular platform for the construction of novel pyrazine-containing compounds with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9ClN2O4 B2815721 Dimethyl 2-(6-chloropyrazin-2-yl)malonate CAS No. 1820642-22-5

Properties

IUPAC Name

dimethyl 2-(6-chloropyrazin-2-yl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4/c1-15-8(13)7(9(14)16-2)5-3-11-4-6(10)12-5/h3-4,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPGWGAAJSDOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CN=CC(=N1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Mechanisms of Dimethyl 2 6 Chloropyrazin 2 Yl Malonate

Reactivity of the 6-Chloropyrazine Moiety

The primary sites of reactivity on the 6-chloropyrazine core of the molecule are the carbon-chlorine bond and the carbon-hydrogen bonds of the aromatic ring. The electron-deficient character of the pyrazine (B50134) ring makes the chlorine atom an excellent leaving group in substitution reactions and renders the molecule a suitable coupling partner in various metal-catalyzed processes.

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for functionalizing chloropyrazines. masterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. libretexts.org The presence of electron-withdrawing groups, such as the pyrazine nitrogens and the malonate substituent, stabilizes the negatively charged intermediate, thereby facilitating the reaction. libretexts.org

The activated nature of the C-Cl bond in chloropyrazine systems allows for facile substitution by a wide range of nucleophiles.

Amines: Amination of chloropyrazines is a common transformation. These reactions can often be performed under relatively mild conditions, sometimes even in aqueous media without the need for a transition metal catalyst, which highlights the high reactivity of the substrate towards SNAr. researchgate.netnih.gov The reaction of heteroaryl chlorides, including those of pyrazine, with various amines in water with potassium fluoride (B91410) has been shown to result in efficient N-arylation. researchgate.netnih.gov

Thiolates: Sulfur-based nucleophiles, such as thiolates, are also effective in displacing the chlorine atom from activated chloroazines. Studies on the reactions of chloroazines with bisulfide (HS⁻) and polysulfides (Sₙ²⁻) have shown that these nucleophiles readily substitute the halogen, consistent with an SNAr mechanism. nih.gov The reactivity of the chloroazine is significantly enhanced by the ring's nitrogen atoms and any electron-withdrawing substituents. nih.gov

Malonate Anions: While less common, the displacement of the chloride with another malonate anion is also mechanistically feasible. The reaction would proceed by generating the carbanion from a malonic ester using a suitable base, which then acts as the nucleophile to attack the 6-position of the pyrazine ring.

The following table summarizes representative SNAr reactions on chloropyrazine systems.

NucleophileReagents and ConditionsProduct TypeYield
MorpholineKF, H₂O, 100 °C2-MorpholinopyrazineHigh
PyrrolidineK₂CO₃, DMF, 80 °C2-PyrrolidinylpyrazineGood
Sodium thiophenoxideEtOH, reflux2-(Phenylthio)pyrazineModerate-Good
Polysulfides (Sₙ²⁻)Aqueous solution, 25 °C2-(Polysulfanyl)pyrazineN/A

In pyrazine systems with multiple chlorine atoms or other substituents, the site of nucleophilic attack is governed by both electronic and steric factors. For unsymmetrical 3,5-dichloropyrazines, the regioselectivity of SNAr reactions with amines is highly dependent on the nature of the substituent at the 2-position. acs.orgresearchgate.net

When an electron-withdrawing group (EWG) is present at the 2-position, nucleophilic attack preferentially occurs at the 5-position. acs.orgresearchgate.net

Conversely, when an electron-donating group (EDG) occupies the 2-position, the attack is directed primarily to the 3-position. acs.orgresearchgate.net

In the case of Dimethyl 2-(6-chloropyrazin-2-yl)malonate, the dimethyl malonate group is a strong electron-withdrawing substituent. Based on the established principles, if another leaving group were present on the ring (e.g., at the 3- or 5-position), the malonate group would exert a significant directing effect on the incoming nucleophile. This predictable regioselectivity is a powerful tool in the synthesis of complex substituted pyrazines. wuxiapptec.com

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, and chloropyrazines are excellent substrates for these transformations due to their electron-deficient nature. rsc.org

Palladium catalysts are widely used to couple chloropyrazines with various organometallic reagents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrazine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. rsc.org The reaction has been successfully applied to chloropyrazines to form aryl- or heteroaryl-substituted pyrazines in good to excellent yields. rsc.org While some common catalysts like Pd(PPh₃)₄ may fail, others such as Pd(dppb)Cl₂ have proven to be highly effective for the Suzuki coupling of chloropyrazine with aryl boronic acids. rsc.org The use of novel palladium(II) ONO pincer complexes has also been reported to show superior activity and recyclability in these reactions. consensus.appresearchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the coupling partner with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and broad scope. wikipedia.org Chloropyrazines readily participate in Negishi couplings. For instance, 2-chloro-6-iodopyrazine (B3024086) has been coupled with acetylenic zinc reagents, demonstrating the utility of this method for introducing alkyne functionalities. rsc.org The reaction can also be used to couple alkylzinc halides with halopyrazines. rsc.org

The table below provides examples of palladium-catalyzed cross-coupling reactions with chloropyrazines.

Reaction TypeCoupling PartnerCatalyst SystemProduct TypeYield
Suzuki-MiyauraPhenylboronic acidPd(dppb)Cl₂, Na₂CO₃2-Phenylpyrazine85-95% rsc.org
Suzuki-Miyaura3-ThiophenetrifluoroboratePd(OAc)₂, SPhos, K₂CO₃2-(Thiophen-3-yl)pyrazine>80% rsc.org
NegishiAcetylenic zinc reagentPd(PPh₃)₄2-Alkynyl-6-chloropyrazine71% rsc.org
NegishiArylzinc halidePd(P(t-Bu)₃)₂2-ArylpyrazineGood-Excellent organic-chemistry.org

While palladium catalysis is more prevalent for C-C bond formation, copper-catalyzed reactions, such as the Ullmann condensation, are valuable for forming C-N, C-O, and C-S bonds. Although less common in recent literature for pyrazine functionalization compared to palladium-catalyzed methods, copper-catalyzed processes remain a viable alternative, particularly for amination or arylation reactions under specific conditions. These reactions typically require higher temperatures than their palladium-catalyzed counterparts.

Transition Metal-Catalyzed Cross-Coupling Reactions

Other Metal-Mediated Functionalizations

Beyond the more common cross-coupling reactions, the functionalization of chloropyrazines can be achieved through various other metal-mediated processes. These methods often involve the use of transition metals to catalyze the formation of new carbon-carbon and carbon-heteroatom bonds, expanding the synthetic utility of compounds like this compound. researchgate.net

Transition metal-catalyzed reactions are fundamental for introducing diverse substituents onto the pyrazine core. researchgate.net While classical palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira are widely employed, other metal-based methodologies have also proven effective. researchgate.net These alternative approaches can offer different selectivities or functional group tolerances. For instance, copper-catalyzed reactions have been utilized for the amination and thiolation of chloropyrazines. These reactions provide pathways to introduce nitrogen and sulfur nucleophiles, which are important for the synthesis of biologically active molecules.

Furthermore, the development of novel catalytic systems continues to broaden the scope of these transformations. For example, nickel and iron catalysts are emerging as more sustainable and cost-effective alternatives to palladium for certain cross-coupling reactions on heterocyclic systems. The reactivity of this compound in these less conventional metal-mediated functionalizations opens avenues for the synthesis of complex and highly substituted pyrazine derivatives.

Organometallic Reactivity of the Pyrazine Ring

The pyrazine ring, particularly when substituted with a halogen like chlorine, can be activated towards the formation of organometallic intermediates. These intermediates are highly reactive and can be trapped with various electrophiles to introduce a wide range of functional groups.

The direct deprotonation of chloropyrazines to form organomagnesium (Grignard-like) or organozinc reagents can be challenging due to the electron-deficient nature of the pyrazine ring. However, the use of sterically hindered, non-nucleophilic bases, particularly those derived from 2,2,6,6-tetramethylpiperidine (B32323) (TMP), has proven to be a powerful strategy for achieving regioselective metalation. nih.govresearchgate.net

TMP-based magnesium and zinc reagents, such as TMPMgCl·LiCl and TMPZnCl·LiCl, are highly effective for the deprotonation of various aromatic and heteroaromatic compounds. nih.govnih.govresearchgate.net These bases exhibit excellent functional group tolerance and can effect metalation at positions that are not accessible through traditional methods. nih.govresearchgate.netresearchgate.net In the context of chloropyrazines, these reagents can selectively deprotonate the ring at a specific position, leading to the formation of a stable organometallic intermediate. nih.gov The regioselectivity of the metalation is often influenced by the position of the chlorine atom and any other substituents on the pyrazine ring. thieme-connect.de The presence of LiCl in these reagents is crucial as it breaks down oligomeric aggregates of the metal amide, leading to more soluble and kinetically more active species. thieme-connect.de

The general procedure for magnesiation or zincation involves treating the chloropyrazine substrate with the TMP-base in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low to ambient temperatures. researchgate.netnih.gov The resulting organometallic species can then be used in the next step without isolation.

ReagentSubstrateConditionsProductRef
TMPMgCl·LiCl6-chloroimidazo[1,2-a]pyrazineTHF, -60 °C, 30 minMagnesiated intermediate researchgate.net
TMPZnCl·LiClChloropyrazinesTHF, 25-90 °C, 0.5-1 hZincated intermediate nih.govresearchgate.net
TMP(2)Zn·2MgCl(2)·2LiClChlorinated pyrimidines25-55 °CZincated intermediate nih.gov

Once the pyrazinyl organometallic intermediate is formed through magnesiation or zincation, it can be reacted with a wide variety of electrophiles to introduce new functional groups onto the pyrazine ring. nih.govnih.gov This two-step, one-pot process provides a versatile method for the synthesis of highly functionalized pyrazines.

The quenching of the organometallic species is typically achieved by adding the electrophile to the reaction mixture. A broad range of electrophiles are compatible with this methodology, including:

Iodine (I₂): for the introduction of an iodine atom, which can be further functionalized via cross-coupling reactions. researchgate.netnih.gov

Aldehydes and Ketones: to form secondary and tertiary alcohols, respectively.

Allyl Halides: for the introduction of an allyl group. researchgate.net

Acyl Chlorides: to introduce a ketone functionality. researchgate.net

Disulfides: for the synthesis of thioethers.

The reaction of the organometallic intermediate with an electrophile is generally fast and proceeds in high yields. nih.gov The choice of the metal (Mg or Zn) can sometimes influence the reactivity and the outcome of the quenching step. For instance, organozinc reagents are often less reactive but more functional group tolerant than their organomagnesium counterparts. Transmetalation from a magnesiated intermediate to a zinc or copper species can also be performed to modulate reactivity and achieve specific transformations. researchgate.net

Organometallic IntermediateElectrophileConditionsProductYieldRef
Magnesiated 6-chloroimidazo[1,2-a]pyrazineI₂THF, 25 °C, 0.15 h6-chloro-7-iodoimidazo[1,2-a]pyrazine95% researchgate.net
Magnesiated 6-chloroimidazo[1,2-a]pyrazineAllyl bromide (with CuCN·2LiCl)THF, 25 °C, 1.5 h7-allyl-6-chloroimidazo[1,2-a]pyrazine85% researchgate.net
Magnesiated 6-chloroimidazo[1,2-a]pyrazineBenzoyl chloride (with CuCN·2LiCl)THF, 25 °C, 2 h(6-chloroimidazo[1,2-a]pyrazin-7-yl)(phenyl)methanone78% researchgate.net
Zincated pyrimidine (B1678525)I₂-2-iodopyrimidine96% nih.gov

Reactivity of the Dimethyl Malonate Moiety

The dimethyl malonate group attached to the pyrazine ring is a key reactive center, primarily due to the acidity of the methylene (B1212753) protons located between the two carbonyl groups. This feature allows for a variety of chemical transformations, including alkylations, acylations, and cyclocondensation reactions.

The methylene (CH₂) group in the dimethyl malonate moiety is highly acidic due to the electron-withdrawing effect of the two adjacent ester groups. This acidity allows for easy deprotonation by a suitable base to form a stabilized enolate, which is a potent nucleophile. wikipedia.org This enolate can then react with various electrophiles in alkylation and acylation reactions. prepchem.comrsc.org

Alkylation: The malonic ester synthesis is a classic method for the formation of carbon-carbon bonds. wikipedia.org In the case of this compound, treatment with a base such as sodium ethoxide or sodium hydride generates the corresponding sodiomalonate. prepchem.com This nucleophile can then undergo SN2 reaction with an alkyl halide to introduce an alkyl group at the central carbon of the malonate. researchgate.netgoogle.com This process can be repeated to introduce a second, different alkyl group if desired. The choice of base and reaction conditions is crucial to avoid side reactions, such as hydrolysis of the ester groups. google.com

Acylation: Similarly, the enolate generated from the dimethyl malonate moiety can react with acylating agents, such as acyl chlorides or anhydrides, to introduce an acyl group. rsc.orgresearchgate.net This reaction leads to the formation of a β-keto ester derivative, which is a valuable synthetic intermediate. The acylation is typically carried out in the presence of a non-nucleophilic base to prevent reaction with the acylating agent.

These alkylation and acylation reactions significantly enhance the molecular complexity of the starting material, allowing for the construction of a wide array of substituted pyrazine derivatives.

Reaction TypeSubstrateReagentsProductRef
AlkylationDimethyl malonate1. NaH; 2. 2-methyl-3-buten-2-yl acetate, Pd catalystDimethyl(1,1-dimethylallyl)malonate and Dimethyl(3,3-dimethylallyl)malonate prepchem.com
AlkylationDiethyl malonate1,6-dichlorohexane, K₂CO₃, phase-transfer catalyst6-chlorohexyl diethyl malonate google.com
AmidoalkylationDimethyl malonateCyclic N-formyl-2-methoxyamines, AlCl₃Amidoalkylated malonate rsc.org
AcylationDimethyl maleateAldehydes, decatungstate anion (photocatalyst)Acylated succinate (B1194679) derivative researchgate.net

The dimethyl malonate moiety is a versatile precursor for the synthesis of various heterocyclic systems through cyclocondensation reactions with dinucleophiles. nih.govmdpi.com In these reactions, the two ester groups of the malonate act as electrophilic sites that can react with a molecule containing two nucleophilic centers.

A wide range of dinucleophiles can be employed, leading to the formation of different heterocyclic rings. Common dinucleophiles include:

Urea (B33335) and Thiourea (B124793): Reaction with urea leads to the formation of barbituric acid derivatives, while thiourea yields thiobarbituric acids. nih.gov

Amidines: Cyclocondensation with amidines produces substituted pyrimidines.

Hydrazines: Reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazolidine-3,5-diones or other nitrogen-containing heterocycles. hilarispublisher.com

1,2-Diamines: Condensation with 1,2-diamines can afford seven-membered rings like benzodiazepines.

The reaction conditions for these cyclocondensations vary depending on the reactivity of the malonate derivative and the dinucleophile. Often, the reactions are carried out at elevated temperatures, sometimes in the presence of a base or acid catalyst. nih.govmdpi.com The pyrazine ring attached to the malonate can influence the reactivity and may also participate in subsequent transformations. This strategy provides a powerful tool for the synthesis of novel fused heterocyclic systems containing a pyrazine ring, which are of interest in medicinal chemistry and materials science. researchgate.net

Malonate DerivativeDinucleophileProduct HeterocycleRef
Diethyl malonateUreaBarbituric acid nih.gov
Diethyl malonate2-AminopyridinePyrido[1,2-a]pyrimidine-2,4-dione nih.govmdpi.com
Dimethyl 2-(arylmethylene)malonateBenzylamine or cyclohexylamineDisubstituted amides researchgate.net
3-(2-Arylhydrazono)pentane-2,4-dioneHydrazine hydrate4-(Aryl-diazenyl)-3,5-dimethyl-1H-pyrazole

Ester Hydrolysis and Subsequent Decarboxylation Pathways

The transformation of this compound via hydrolysis and decarboxylation represents a fundamental pathway for the synthesis of substituted pyrazines. This process typically proceeds in two distinct steps: the hydrolysis of the ester groups followed by the elimination of a carboxyl group.

The initial step, ester hydrolysis , can be carried out under either acidic or basic conditions. In an acidic medium, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, basic hydrolysis, or saponification, involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. Both pathways lead to the formation of the corresponding dicarboxylic acid, 2-(6-chloropyrazin-2-yl)malonic acid.

Following hydrolysis, the resulting malonic acid derivative is prone to decarboxylation , a reaction that is often facilitated by heating. The mechanism of decarboxylation for β-keto acids and malonic acids is well-established and proceeds through a cyclic transition state. In this case, the 2-(6-chloropyrazin-2-yl)malonic acid, upon heating, can form a six-membered cyclic intermediate involving one of the carboxylic acid groups and the alpha-carbon. This intermediate facilitates the cleavage of a carbon-carbon bond, leading to the release of carbon dioxide and the formation of an enol intermediate. Tautomerization of this enol yields the final product, 2-chloro-6-(carboxymethyl)pyrazine.

The general conditions for these transformations are summarized in the table below.

TransformationReagents and ConditionsProduct
Ester Hydrolysis1. Aqueous acid (e.g., HCl, H₂SO₄), heat2. Aqueous base (e.g., NaOH, KOH), heat, followed by acidification2-(6-chloropyrazin-2-yl)malonic acid
DecarboxylationHeat2-chloro-6-(carboxymethyl)pyrazine

It is important to note that these two steps can often be performed in a single pot, where the hydrolysis is carried out first, and subsequent heating of the reaction mixture induces decarboxylation.

Concerted and Synergistic Reactivity Involving Both Pyrazine and Malonate Functions

The proximate positioning of the pyrazine ring and the malonate group in this compound allows for a range of reactions where both functionalities participate in a concerted or synergistic manner. These transformations are particularly valuable for the construction of complex heterocyclic systems.

Intramolecular Cyclization and Annulation Reactions

Intramolecular cyclization reactions of this compound can lead to the formation of fused bicyclic systems. These reactions are typically initiated by the generation of a nucleophile at the malonate's α-carbon, which can then attack an electrophilic site on the pyrazine ring.

A common strategy involves the deprotonation of the α-carbon of the malonate using a suitable base, forming a carbanion. This nucleophile can then attack one of the carbon atoms of the pyrazine ring. While the pyrazine ring is generally electron-deficient, the presence of the chloro substituent provides a potential site for nucleophilic aromatic substitution. However, direct intramolecular attack on the carbon bearing the chlorine atom might be sterically hindered.

Alternatively, the pyrazine ring itself can be activated. For instance, reduction of the pyrazine ring could lead to a species more susceptible to intramolecular reactions. Another possibility involves a reaction sequence where one of the ester groups of the malonate is transformed into a more reactive functional group that can then participate in a cyclization reaction with the pyrazine ring.

Annulation reactions, which involve the formation of a new ring fused to the existing pyrazine ring, are also a key aspect of the reactivity of this compound. These reactions often proceed through a sequence of steps, potentially involving the malonate as a three-carbon building block.

Cascade Reactions and Multicomponent Transformations

The structure of this compound is well-suited for its application in cascade reactions and multicomponent transformations, allowing for the rapid assembly of complex molecular architectures from simple precursors.

In a cascade reaction , a single starting material undergoes a series of intramolecular transformations without the isolation of intermediates. For this compound, a cascade could be initiated by a reaction at one of the functional groups, which then triggers a subsequent reaction at another site. For example, an initial intermolecular reaction at the malonate moiety could be followed by an intramolecular cyclization involving the pyrazine ring.

Multicomponent transformations involve the reaction of three or more starting materials in a single synthetic operation to form a final product that contains portions of all the initial reactants. This compound can serve as a key building block in such reactions. For instance, the active methylene group of the malonate can participate in Knoevenagel condensations with aldehydes, and the resulting product could then undergo further reactions with other components. The pyrazine ring can also be involved, either as a passive scaffold or as an active participant in the reaction sequence.

The following table outlines potential reaction types involving this compound.

Reaction TypeKey FeaturesPotential Products
Intramolecular CyclizationFormation of a new ring within the molecule.Fused pyrazine heterocycles
AnnulationFormation of a new ring fused to the pyrazine core.Polycyclic aromatic compounds containing a pyrazine ring
Cascade ReactionA series of intramolecular reactions from a single starting material.Complex heterocyclic systems
Multicomponent TransformationThree or more reactants combine in a single step.Highly substituted pyrazine derivatives

Further research into the specific conditions and substrate scope for these reactions will undoubtedly reveal the full synthetic potential of this compound as a versatile building block in organic synthesis.

Role As a Key Intermediate in Complex Molecule Synthesis

Application in the Construction of Diverse Heterocyclic Systems

The strategic placement of reactive sites on Dimethyl 2-(6-chloropyrazin-2-yl)malonate makes it an ideal starting material for the synthesis of complex nitrogen-containing heterocycles. These structures are of significant interest due to their prevalence in natural products, pharmaceuticals, and functional materials.

Fused heterocyclic systems containing the pyrazine (B50134) core are prominent scaffolds in medicinal chemistry, often exhibiting potent biological activities. rsc.org The synthesis of pyrazolo[1,5-a]pyrimidines, for instance, typically involves the condensation of a 1,3-dicarbonyl compound, such as a malonate ester, with an amino-pyrazole. nih.govias.ac.in

This compound can serve as a key precursor in multi-step pathways to these fused systems. A common synthetic strategy involves first reacting the chloro-pyrazine with a suitable binucleophile, such as hydrazine (B178648) or a substituted amine. The resulting intermediate, now containing the necessary functionalities, can then undergo an intramolecular cyclocondensation reaction to form the desired fused ring system. For example, substitution of the chlorine with hydrazine would yield a pyrazinylhydrazine derivative, which is primed for cyclization via the malonate group to construct a new fused ring. This approach allows for the creation of libraries of complex heterocyclic compounds like those shown in the table below.

Table 1: Illustrative Examples of Fused Heterocyclic Scaffolds Derivable from this compound

Reactant Intermediate Type Resulting Fused System
Hydrazine (N₂H₄) Pyrazinyl-hydrazine Pyrazolo[1,5-a]pyrazine derivative
Guanidine Pyrazinyl-guanidine Pteridine derivative

This table is illustrative of chemically plausible transformations.

The ability to introduce multiple, distinct functional groups onto a core scaffold is critical for developing advanced materials and chemical probes. Polyfunctionalized N-heterocycles are used in applications ranging from organic light-emitting diodes (OLEDs) to fluorescent biological labels. uni-muenchen.de The orthogonal reactivity of this compound provides a platform for creating such highly decorated molecules.

The synthesis can proceed in a stepwise fashion:

Substitution at the Chloro Position: The chlorine atom can be replaced via nucleophilic aromatic substitution (SNAr) with a variety of nucleophiles (amines, thiols, alkoxides) to install a desired functional group.

Modification of the Malonate Group: The malonate ester can then be transformed. For example, it can be hydrolyzed and decarboxylated to a methyl group, or it can be used in Knoevenagel or Michael reactions to build more complex side chains.

This controlled, sequential functionalization allows for the fine-tuning of electronic and photophysical properties, which is essential for applications in material science and for creating specific tools for chemical biology.

Contribution to Medicinal Chemistry Research Through Scaffold Building

The pyrazine ring is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. researchgate.netnih.gov Malonate esters are also fundamental building blocks for synthesizing a wide range of pharmaceuticals. nih.gov this compound effectively combines these two important pharmacophoric elements into a single, versatile starting material.

This compound is a direct precursor to molecules that contain either the bioactive pyrazine core or a malonate-derived moiety. The pyrazine scaffold is known for a wide spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory effects. researchgate.netnih.gov By using the malonate as a handle for cyclization or extension, novel pyrazine-containing heterocycles with potential therapeutic value can be synthesized. For example, reaction with urea (B33335) or thiourea (B124793) could lead to pyrazine-substituted barbiturate-like structures, a class of compounds known for their central nervous system activity. nih.gov

A key process in drug discovery is the exploration of the structure-activity relationship (SAR), which involves synthesizing and testing a library of related compounds. This compound is an ideal scaffold for building such libraries. medchemexpress.com The reactive chlorine serves as a convenient attachment point for a wide variety of side chains, allowing medicinal chemists to systematically probe how different substituents affect the biological activity of the molecule. The resulting derivatives can be evaluated as potential drug candidates or serve as advanced pharmaceutical intermediates for more complex targets.

Table 2: Potential Bioactive Scaffolds from this compound

Reaction Partner Resulting Scaffold Type Potential Therapeutic Area
Substituted Anilines N-Aryl-aminopyrazine Kinase Inhibition (Oncology)
Thiourea Pyrazinyl-thiobarbiturate CNS, Antimicrobial
Amidines Pyrazinyl-pyrimidine Dihydrofolate Reductase Inhibition

This table provides hypothetical examples based on established medicinal chemistry principles.

Utility in Agrochemical and Advanced Fine Chemical Synthesis

The synthetic versatility of this compound extends beyond pharmaceuticals into the realms of agrochemicals and fine chemicals. nih.gov Many modern herbicides, fungicides, and insecticides are based on nitrogen-containing heterocyclic cores due to their ability to interact with specific biological targets in pests and weeds.

The compound can be used to generate novel pyrazine-based derivatives for screening as potential agrochemicals. The same principles of SAR exploration used in drug discovery apply to the development of new crop protection agents. Furthermore, as a polyfunctional building block, it is a valuable intermediate for the synthesis of complex, high-value fine chemicals used in various specialty applications, such as fragrances and specialty polymers. wikipedia.org

Theoretical and Computational Investigations of Pyrazinyl Malonate Systems

Quantum Chemical Calculations for Reactivity and Selectivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity and selectivity of pyrazinyl malonate systems. By modeling the electronic distribution within the molecule, researchers can identify sites that are susceptible to nucleophilic or electrophilic attack.

One key aspect of these calculations is the determination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are critical in understanding chemical reactivity. For Dimethyl 2-(6-chloropyrazin-2-yl)malonate, the pyrazine (B50134) ring, with its electron-withdrawing nitrogen atoms and chloro substituent, significantly influences the electronic properties of the entire molecule.

Computational studies on related heterocyclic systems, such as pyrazine-2-carbaldehyde, have demonstrated the electron-withdrawing nature of the pyrazine ring. nih.govresearchgate.net This characteristic is expected to render the carbon atoms of the pyrazine ring in this compound electrophilic and thus prone to nucleophilic attack. Conversely, the nitrogen atoms, with their lone pairs of electrons, would be the primary sites for electrophilic attack.

The Fukui function is another valuable tool derived from quantum chemical calculations that helps in predicting molecular reactivity. mdpi.com This function quantifies the change in electron density at a particular point in the molecule as the total number of electrons changes. By calculating the Fukui indices (f+, f-, and f0), one can predict the most likely sites for nucleophilic attack, electrophilic attack, and radical attack, respectively. For this compound, such calculations would likely highlight the carbon atoms of the pyrazine ring as key electrophilic centers.

Table 1: Predicted Reactivity Indices for this compound (Hypothetical DFT Calculation Results)

Atomic SitePredicted f+ (Nucleophilic Attack)Predicted f- (Electrophilic Attack)Predicted Reactivity
C2 (Pyrazine)HighLowElectrophilic
C3 (Pyrazine)ModerateLowElectrophilic
C5 (Pyrazine)ModerateLowElectrophilic
C6 (Pyrazine)HighLowElectrophilic
N1 (Pyrazine)LowHighNucleophilic
N4 (Pyrazine)LowHighNucleophilic
Malonate CHLowModeratePotentially Nucleophilic (as enolate)

Note: This table is illustrative and based on general principles of reactivity for similar heterocyclic systems. Actual values would require specific quantum chemical calculations.

Mechanistic Studies of Key Transformations Involving the Compound Through Computational Modeling

For instance, in reactions where the malonate moiety acts as a nucleophile, computational studies can model the deprotonation of the central carbon and its subsequent attack on an electrophile. These calculations can help determine the preferred reaction pathway and the role of solvents or catalysts in the process.

A relevant example can be drawn from computational studies on the formation of pyrazinyl bis-azomethines, which investigated the reaction mechanism using DFT. nih.govresearchgate.net These studies explored different reaction sequences, such as addition-dehydration-addition-dehydration versus addition-addition-dehydration-dehydration, and identified the role of catalysts like water, methanol, and acetic acid. nih.govresearchgate.net Similar methodologies could be applied to study reactions of this compound, providing insights into the transition state geometries and activation energies for various transformations.

Table 2: Hypothetical Reaction Steps and Computationally Modeled Parameters for a Nucleophilic Substitution on the Pyrazine Ring

Reaction StepDescriptionCalculated ParameterHypothetical Value
1Formation of NucleophileGibbs Free Energy of DeprotonationΔG = +5 kcal/mol
2Nucleophilic Attack on Pyrazine RingActivation Energy (Ea)15-20 kcal/mol
3Formation of Meisenheimer-like IntermediateIntermediate StabilityΔG = -10 kcal/mol
4Elimination of ChlorideActivation Energy (Ea)10-15 kcal/mol
5Product FormationOverall Reaction EnergyΔG = -25 kcal/mol

Note: This table presents a hypothetical scenario for illustrative purposes. The actual values would be dependent on the specific nucleophile, solvent, and level of theory used in the calculations.

Conformational Analysis and Stereochemical Considerations in Derivatives

The three-dimensional structure of a molecule is crucial to its reactivity and biological activity. Conformational analysis through computational modeling allows for the identification of the most stable conformations (lowest energy structures) of a molecule and the energy barriers between them.

For this compound, the key conformational degrees of freedom involve the rotation around the single bonds connecting the pyrazine ring to the malonate group and the orientation of the two methoxycarbonyl groups. Theoretical calculations on the parent dimethyl malonate have shown the existence of different stable conformers. researchgate.net

When this compound is used to synthesize more complex derivatives, new stereocenters may be created. Computational chemistry can be employed to predict the stereochemical outcome of such reactions. By modeling the transition states leading to different stereoisomers, it is possible to determine which product is likely to be favored energetically.

For example, in a reaction that introduces a new substituent at the malonate carbon, two enantiomers could be formed. Computational modeling of the diastereomeric transition states, often in the presence of a chiral catalyst, can help in understanding the origins of enantioselectivity. The relative energies of these transition states can provide a quantitative prediction of the enantiomeric excess (ee) that might be expected experimentally.

Table 3: Torsional Angles and Relative Energies for Hypothetical Conformers of this compound

ConformerDihedral Angle (Pyrazine-C-C-Cmalonate)Dihedral Angle (O=C-C-C=O)Relative Energy (kcal/mol)
A60°90°0.0 (Global Minimum)
B180°90°+1.5
C60°+3.2
D180°+4.8

Note: This table is a simplified representation of a conformational analysis. A full analysis would involve scanning multiple dihedral angles and using a high level of theory for accurate energy calculations.

Derivatives and Analogs of Pyrazinyl Malonates

Exploration of Various Ester Derivatives of Pyrazinyl Malonic Acid

The malonic ester synthesis is a versatile and classical method in organic chemistry for the formation of carbon-carbon bonds, allowing for the synthesis of substituted carboxylic acids. masterorganicchemistry.compatsnap.com The core of this synthesis involves the alkylation of a malonic acid ester, such as diethyl malonate, at the carbon atom positioned between the two carbonyl groups. wikipedia.org This central carbon is particularly acidic and easily deprotonated by a moderately strong base, like sodium ethoxide, to form a stabilized enolate. masterorganicchemistry.comyoutube.com This nucleophilic enolate can then react with an electrophile, typically an alkyl halide, to form an alkylated malonate derivative. wikipedia.org

In the context of pyrazinyl malonic acids, the fundamental structure is a pyrazine (B50134) ring attached to a malonate moiety. The nature of the ester groups on the malonate can be varied, which can influence the compound's physical properties (like solubility and boiling point) and reactivity. The choice of ester is often dictated by the reaction conditions, particularly the base used for deprotonation, to prevent unwanted transesterification reactions. wikipedia.org For instance, using sodium ethoxide as a base with diethyl malonate ensures that even if a transesterification reaction occurs, the starting material is regenerated.

While "Dimethyl 2-(6-chloropyrazin-2-yl)malonate" specifies methyl esters, a variety of other ester derivatives can be synthesized by starting with the corresponding dialkyl malonate. The synthesis would typically involve the reaction of an appropriate 2-halopyrazine with a dialkyl malonate salt.

Below is a table illustrating potential ester derivatives of 2-(6-chloropyrazin-2-yl)malonic acid and the corresponding reagents used for their synthesis.

Ester Derivative NameEster Group (R)Corresponding AlcoholCorresponding Base
This compoundMethyl (-CH₃)MethanolSodium methoxide
Diethyl 2-(6-chloropyrazin-2-yl)malonateEthyl (-CH₂CH₃)EthanolSodium ethoxide
Di-n-propyl 2-(6-chloropyrazin-2-yl)malonaten-Propyl (-CH₂CH₂CH₃)n-PropanolSodium n-propoxide
Di-isopropyl 2-(6-chloropyrazin-2-yl)malonateIsopropyl (-CH(CH₃)₂)IsopropanolSodium isopropoxide
Di-tert-butyl 2-(6-chloropyrazin-2-yl)malonatetert-Butyl (-C(CH₃)₃)tert-ButanolPotassium tert-butoxide
Dibenzyl 2-(6-chloropyrazin-2-yl)malonateBenzyl (-CH₂C₆H₅)Benzyl alcoholSodium benzoxide

Structural Variations in the Pyrazine Ring Substitution Pattern and Their Synthetic Implications

The pyrazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms at the 1 and 4 positions. irjmets.comnih.gov This inherent electronic property makes the pyrazine ring generally less reactive towards electrophilic substitution compared to benzene (B151609) but more susceptible to nucleophilic substitution, particularly at the carbon atoms adjacent to the nitrogen atoms. irjmets.com The nature, position, and number of substituents on the pyrazine ring can significantly modulate this reactivity, thereby having profound implications for the synthesis of derivatives like pyrazinyl malonates. nih.gov

The synthesis of a compound such as this compound typically involves the nucleophilic substitution of a halogen atom on the pyrazine ring by the malonate enolate. The success and efficiency of this key step are heavily influenced by the other substituents present on the ring.

Electronic Effects of Substituents:

Electron-Withdrawing Groups (EWGs): Substituents like chloro (-Cl), cyano (-CN), or nitro (-NO₂) further decrease the electron density of the pyrazine ring. This enhances its electrophilicity and makes it more susceptible to nucleophilic attack. Therefore, the presence of a chlorine atom, as in the parent compound, facilitates the displacement reaction by the malonate nucleophile.

Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), alkoxy (-OR), or alkyl (-R) groups increase the electron density of the ring. This deactivates the ring towards nucleophilic substitution, making the synthesis of the corresponding malonate derivatives more challenging. Alternative synthetic strategies, such as transition metal-catalyzed cross-coupling reactions, might be required in such cases. researchgate.net

The position of the substituents also plays a critical role. A substituent at a position that can effectively stabilize the negative charge of the Meisenheimer complex intermediate during nucleophilic aromatic substitution will facilitate the reaction.

The following table summarizes the expected impact of different substituents on the pyrazine ring on the synthesis of pyrazinyl malonates via nucleophilic substitution.

Substituent (X)PositionElectronic EffectSynthetic Implication for Nucleophilic Substitution
-Cl, -Br3, 5, or 6Electron-WithdrawingActivates the ring, facilitating the reaction.
-CN3, 5, or 6Strongly Electron-WithdrawingStrongly activates the ring for substitution.
-OCH₃3, 5, or 6Electron-Donating (by resonance)Deactivates the ring, making the reaction more difficult.
-CH₃3, 5, or 6Weakly Electron-DonatingSlightly deactivates the ring.
-NH₂3, 5, or 6Strongly Electron-DonatingStrongly deactivates the ring towards nucleophilic attack.

Development of Malonate-Functionalized N-Heterocyclic Carbenes and Their Applications

N-Heterocyclic carbenes (NHCs) are a class of stable singlet carbenes that have become prominent as ligands in organometallic chemistry and as powerful organocatalysts. nih.govrsc.orgnih.gov The electronic and steric properties of NHCs can be fine-tuned by modifying the substituents on their heterocyclic framework. mdpi.com Functionalizing NHCs with moieties like malonates can introduce new functionalities and potential applications, combining the catalytic activity or coordinating ability of the NHC with the chemical handles provided by the malonate group.

The synthesis of functionalized NHCs typically begins with the preparation of a precursor azolium salt, which is then deprotonated to generate the free carbene. researchgate.net To create a malonate-functionalized NHC, a synthetic route would need to incorporate a malonate ester group into the azolium salt precursor. This could be achieved by reacting a haloalkyl-substituted malonate with the nitrogen of the heterocyclic core (e.g., imidazole (B134444) or triazole) to form the N-substituted azolium salt.

While the literature on NHCs specifically functionalized with a malonate group is specialized, the applications of such compounds can be extrapolated from the known reactivity of both NHCs and malonates.

Potential Applications:

Tandem Catalysis: A malonate-functionalized NHC metal complex could act as a bifunctional catalyst. The NHC-metal center could catalyze one transformation (e.g., cross-coupling, hydrogenation), while the malonate moiety could be involved in a subsequent or simultaneous reaction, such as a Knoevenagel condensation, after hydrolysis and decarboxylation.

Polymer Chemistry: Malonate-functionalized NHCs could serve as catalysts for ring-opening polymerization of cyclic esters like lactide and caprolactone. rsc.org The malonate group could be used to post-functionalize the resulting polymer chain.

Materials Science: The malonate group can act as a chelating ligand for metal ions. NHC-metal complexes bearing this functionality could be used to construct novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

Organocatalysis: In NHC-catalyzed reactions, the malonate functionality could serve as an internal base or co-catalyst, or it could be used to tether the catalyst to a solid support for easier recovery and recycling.

The development of malonate-functionalized NHCs represents an intriguing area for synthetic exploration, with potential to yield novel catalysts and materials. researchgate.netfigshare.com

Bioisosteric Replacements in Related Pyrazine Scaffolds and their Synthetic Methodologies

Bioisosterism is a key strategy in medicinal chemistry used to design new compounds by replacing a functional group or a whole scaffold in a parent molecule with another group that retains similar physical, chemical, and biological properties. researchgate.netacs.org This approach is used to optimize potency, improve pharmacokinetic profiles, or circumvent existing patents. researchgate.net The pyrazine ring itself is often considered a bioisostere of other aromatic systems like benzene, pyridine (B92270), and pyrimidine (B1678525). pharmablock.com Consequently, exploring bioisosteric replacements for the pyrazine ring in pyrazinyl malonates can lead to novel compounds with potentially improved characteristics.

Common Bioisosteres for the Pyrazine Ring:

Pyridazine: This 1,2-diazine is a common bioisostere for pyrazine (a 1,4-diazine). The different placement of the nitrogen atoms alters the dipole moment and hydrogen bonding capabilities of the ring, which can affect target binding and solubility. mdpi.comresearchgate.net

Pyrimidine: As a 1,3-diazine, pyrimidine offers another distinct arrangement of nitrogen atoms, leading to different electronic and steric properties compared to pyrazine.

Pyridine: Replacing one of the pyrazine nitrogens with a CH group yields a pyridine ring. This significantly reduces the electron-deficient nature of the ring and removes one hydrogen bond acceptor site.

Thiazole (B1198619): This five-membered heterocycle containing sulfur and nitrogen offers a different ring size and geometry, along with different electronic properties, while maintaining aromaticity and hydrogen bonding potential.

Synthetic Methodologies: The synthesis of these bioisosteric analogs requires specific methodologies for constructing the respective heterocyclic cores.

Pyridazines: Often synthesized via condensation reactions between 1,4-dicarbonyl compounds and hydrazine (B178648), or through [4+2] cycloaddition (Diels-Alder) reactions. mdpi.comresearchgate.net

Pyrimidines: Commonly prepared through the Principal Synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a compound containing an N-C-N fragment, such as urea (B33335) or guanidine.

Pyridines: The Hantzsch pyridine synthesis is a classical multicomponent reaction used to produce dihydropyridine (B1217469) rings, which can then be oxidized to pyridines.

Thiazoles: The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide.

The following table details some bioisosteric replacements for the pyrazine scaffold and the rationale for their use.

Original ScaffoldBioisosteric ReplacementRationale for ReplacementCommon Synthetic Method
PyrazinePyridazineAlter dipole moment, modify hydrogen bonding pattern, explore different vector space. mdpi.comresearchgate.netCondensation of 1,4-dicarbonyls with hydrazine.
PyrazinePyrimidineChange nitrogen positions to alter electronics and target interactions.Principal Synthesis from 1,3-dicarbonyls.
PyrazinePyridineReduce electron deficiency, remove one H-bond acceptor, increase lipophilicity.Hantzsch pyridine synthesis.
PyrazinePhenylRemove H-bond acceptors, significantly increase lipophilicity.Various methods (e.g., Suzuki coupling).
PyrazineThiazoleChange ring size and geometry, introduce sulfur atom for potential new interactions.Hantzsch thiazole synthesis.

By applying these synthetic methodologies, a diverse range of analogs of this compound can be generated, enabling a systematic exploration of the structure-activity relationships.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the molecular structure of Dimethyl 2-(6-chloropyrazin-2-yl)malonate?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to identify proton and carbon environments, respectively. The chloropyrazine and malonate ester groups will show distinct splitting patterns and chemical shifts.
  • Infrared (IR) Spectroscopy : Analyze carbonyl (C=O) stretches (~1740 cm1^{-1}) and C-Cl bonds (~600-800 cm1^{-1}) to confirm functional groups.
  • Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to verify the molecular formula (C9H9ClN2O4\text{C}_9\text{H}_9\text{ClN}_2\text{O}_4) and fragmentation patterns .

Q. What are the foundational steps for synthesizing this compound?

  • Methodology :

  • Malonate Alkylation : React dimethyl malonate with 6-chloropyrazine-2-carbonyl chloride under basic conditions (e.g., NaH in THF) to form the malonate backbone.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Monitor purity via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under low-purity conditions?

  • Methodology :

  • Catalyst Screening : Test alternative bases (e.g., K2_2CO3_3) or solvents (DMF, DMSO) to enhance reaction efficiency.
  • Temperature Control : Conduct reactions under reflux (70–80°C) to accelerate kinetics while minimizing side products.
  • Advanced Purification : Use preparative HPLC for high-purity isolation, especially if impurities co-elute in standard chromatography .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodology :

  • Dose-Response Studies : Replicate assays (e.g., enzyme inhibition) across multiple concentrations to establish IC50_{50} values.
  • Structural Analog Comparison : Compare activity with analogs (e.g., ethyl ester derivatives) to identify substituent effects.
  • Meta-Analysis : Review solvent-dependent activity variations (e.g., DMSO vs. aqueous buffers) that may influence bioavailability .

Q. What strategies are effective for analyzing the hydrolytic stability of this compound in aqueous environments?

  • Methodology :

  • pH-Dependent Stability Tests : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis spectroscopy or LC-MS.
  • Kinetic Studies : Calculate half-life (t1/2t_{1/2}) under physiological conditions (pH 7.4, 37°C) to assess suitability for in vivo applications.
  • Computational Modeling : Use density functional theory (DFT) to predict hydrolysis pathways and reactive intermediates .

Q. How can researchers elucidate the mechanism of action when this compound exhibits unexpected reactivity in cross-coupling reactions?

  • Methodology :

  • Intermediate Trapping : Use quenching agents (e.g., TEMPO) to stabilize reactive intermediates for NMR or MS analysis.
  • Isotopic Labeling : Synthesize 13C^{13} \text{C}-labeled derivatives to track bond formation/cleavage during reactions.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

Data Analysis and Experimental Design

Q. What computational tools are recommended for predicting the electronic properties of this compound?

  • Methodology :

  • Molecular Orbital Analysis : Use Gaussian or ORCA software to calculate HOMO/LUMO energies and visualize electron density maps.
  • Docking Simulations : Perform molecular docking (AutoDock Vina) to explore interactions with biological targets (e.g., enzymes).
  • QSAR Modeling : Corrogate substituent effects with biological activity using partial least squares (PLS) regression .

Q. How should researchers design experiments to validate the compound’s role as a enzyme inhibitor?

  • Methodology :

  • Enzyme Assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure inhibition kinetics.
  • Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to resolve binding modes at atomic resolution.
  • Thermal Shift Assays : Monitor protein denaturation temperatures via differential scanning fluorimetry (DSF) to confirm binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.